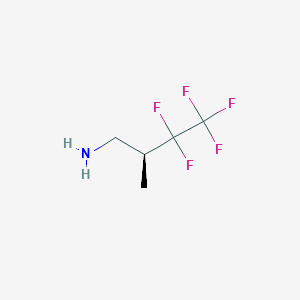

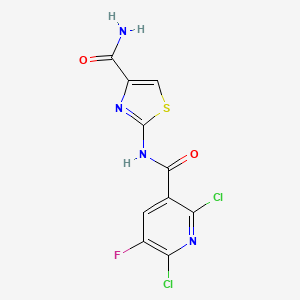

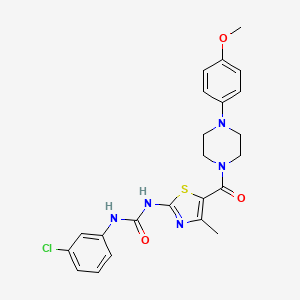

![molecular formula C16H15NO4S B2403602 N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide CAS No. 1396809-88-3](/img/structure/B2403602.png)

N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide” is a complex organic compound that contains a furan ring, a naphthalene ring, and a sulfonamide group. Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Naphthalene is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and naphthalene) would contribute to the compound’s stability and may influence its reactivity . The sulfonamide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The furan ring, being an aromatic ether, might undergo electrophilic aromatic substitution. The naphthalene ring, being a polycyclic aromatic hydrocarbon, might undergo reactions typical of aromatic hydrocarbons, such as electrophilic aromatic substitution . The sulfonamide group might participate in various reactions, such as hydrolysis or condensation .Applications De Recherche Scientifique

Binding Study with Protein

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a related sulfonamide compound, has been utilized as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This research illustrates the capability of sulfonamide derivatives to interact with proteins, highlighting their potential in understanding protein-ligand interactions and the design of fluorescent probes for bioanalytical applications (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Enzyme Inhibition Activity

Sulfonamide derivatives, including those structurally similar to N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide, have been evaluated for their enzyme inhibition activity, specifically against lipoxygenase and α-glucosidase. This suggests their potential in the development of anti-inflammatory and anti-diabetic drugs, as certain derivatives showed significant inhibitory effects (M. Abbasi, S. Najm, A. Rehman, S. Rasool, K. Khan, M. Ashraf, R. Nasar, U. Alam, 2015).

Fluorescence Sensing and Intracellular Imaging

A naphthalene-based sulfonamide Schiff base has been developed as a fluorescence turn-on probe for the selective detection of Al3+ ions, demonstrating the utility of sulfonamide derivatives in the development of selective and sensitive sensors for metal ions. This application is crucial for environmental monitoring and intracellular imaging, indicating the broader applicability of sulfonamides in chemical sensing and biological imaging (S. Mondal, Anup Kumar Bhanja, D. Ojha, T. Mondal, Debprasad Chattopadhyay, C. Sinha, 2015).

Fuel Cell Applications

Sulfonated naphthalene dianhydride-based polyimide copolymers, which share a structural similarity with N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide, have been studied for their potential in fuel cell applications. This research underscores the importance of sulfonamide derivatives in the development of materials with high proton conductivity and thermal stability, essential for high-performance proton-exchange-membrane fuel cells (B. Einsla, Y. Kim, M. Hickner, Young Taik Hong, M. Hill, B. Pivovar, J. Mcgrath, 2005).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These properties are typically determined through experimental studies and are regulated by organizations such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) .

Orientations Futures

The future research directions for this compound could include studying its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or other fields. Additionally, its environmental impact and safety could be areas of future study .

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c18-15(13-8-9-21-11-13)10-17-22(19,20)16-7-3-5-12-4-1-2-6-14(12)16/h1-9,11,15,17-18H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGDPMXUFQQCDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(C3=COC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

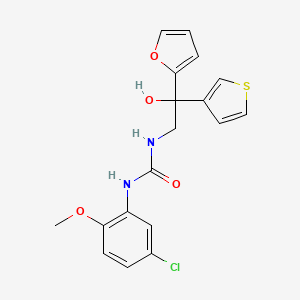

![1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2403533.png)

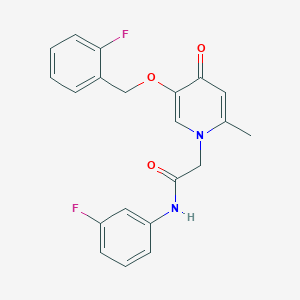

![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline](/img/structure/B2403535.png)

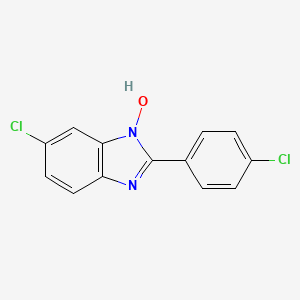

![3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B2403537.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2403538.png)